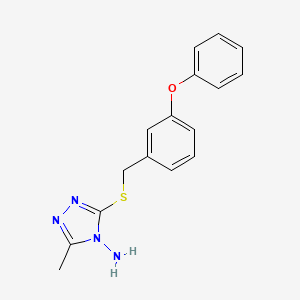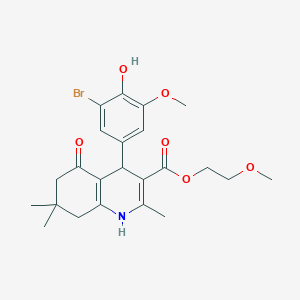![molecular formula C10H13F6NO3 B5028608 Ethyl 2-[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy-2-methylpropanoate](/img/structure/B5028608.png)
Ethyl 2-[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy-2-methylpropanoate is a synthetic organic compound known for its unique chemical structure and properties It contains an aziridine ring, which is a three-membered nitrogen-containing ring, and two trifluoromethyl groups, which contribute to its high reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy-2-methylpropanoate typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with 2,2-bis(trifluoromethyl)aziridine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy-2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted amines.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring into more stable amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Substituted amines or ethers.
Oxidation: Oxidized derivatives such as oxides or hydroxylated products.
Reduction: Reduced amine derivatives.
Scientific Research Applications
Ethyl 2-[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy-2-methylpropanoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it useful in the design of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Biological Studies: Researchers investigate its potential as a bioactive compound, exploring its interactions with biological systems and its effects on cellular processes.
Industrial Applications: It is used in the production of specialty chemicals and polymers with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of Ethyl 2-[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy-2-methylpropanoate involves its interaction with various molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Ethyl 2-[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy-2-methylpropanoate can be compared with other aziridine-containing compounds and trifluoromethyl-substituted compounds. Similar compounds include:
2,2-bis(trifluoromethyl)aziridine: A simpler aziridine derivative with similar reactivity but lacking the ester functionality.
Ethyl 2-bromo-2-methylpropanoate: A precursor in the synthesis of the target compound, with different reactivity due to the presence of a bromine atom.
Trifluoromethyl-substituted amines: Compounds with similar trifluoromethyl groups but different core structures, leading to variations in chemical behavior and applications.
This compound stands out due to its unique combination of an aziridine ring and trifluoromethyl groups, providing a distinct set of properties and reactivity patterns that make it valuable in various research and industrial contexts.
Properties
IUPAC Name |
ethyl 2-[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F6NO3/c1-4-19-6(18)7(2,3)20-17-5-8(17,9(11,12)13)10(14,15)16/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUIGCZKYLRNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)ON1CC1(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028531.png)
![2,4-dibromo-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5028535.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028538.png)


![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5028569.png)
![ethyl 1-[4-(hexyloxy)benzyl]-3-piperidinecarboxylate](/img/structure/B5028574.png)

![1-(4-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5028600.png)


![N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5028620.png)

![N-[(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-METHYLPHENYL)BENZENESULFONAMIDE](/img/structure/B5028636.png)
